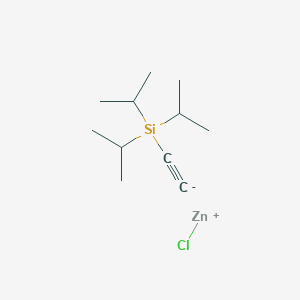
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane is a chemical compound with the molecular formula C11H21ClSiZn. It is known for its unique structure, which includes a zinc ion coordinated with an ethynyl group and a tri(propan-2-yl)silane moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane typically involves the reaction of ethynyl-tri(propan-2-yl)silane with a zinc chloride solution. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. The reaction can be represented as follows:
C2H5Si(CH3)3+ZnCl2→C2H5Si(CH3)3ZnCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various organozinc compounds.
Applications De Recherche Scientifique
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane exerts its effects involves the coordination of the zinc ion with various substrates. This coordination can activate the substrates for further chemical reactions, facilitating processes such as catalysis and bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorozinc(1+);ethynyl-tri(methyl)silane
- Chlorozinc(1+);ethynyl-tri(ethyl)silane
- Chlorozinc(1+);ethynyl-tri(butyl)silane
Uniqueness
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tri(propan-2-yl)silane moiety provides steric hindrance, influencing the compound’s behavior in chemical reactions and making it suitable for specialized applications.
Propriétés
Numéro CAS |
478184-36-0 |
|---|---|
Formule moléculaire |
C11H21ClSiZn |
Poids moléculaire |
282.2 g/mol |
Nom IUPAC |
chlorozinc(1+);ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H21Si.ClH.Zn/c1-8-12(9(2)3,10(4)5)11(6)7;;/h9-11H,2-7H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IHMLYIUWAUIGKY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[Si](C#[C-])(C(C)C)C(C)C.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
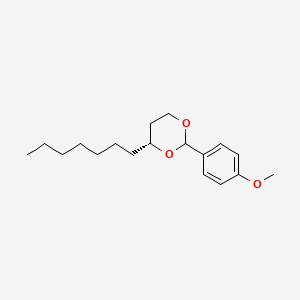

![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)

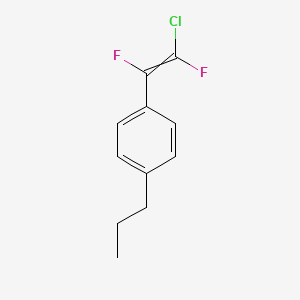

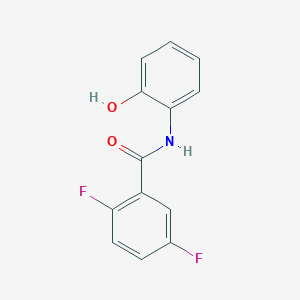
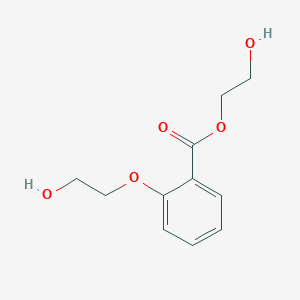
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

